Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H12FNO2. It is a derivative of benzoic acid and contains both amino and fluorophenyl groups, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluorobenzene and methyl 4-iodobenzoate.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-amino-5-fluorobenzene is coupled with methyl 4-iodobenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the fluorophenyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Modified fluorophenyl derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2-fluorophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-amino-4-fluorophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-amino-5-chlorophenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Biological Activity
Methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate (CAS: 2059994-10-2) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
This compound exhibits a range of biological activities primarily through its interaction with various cellular pathways:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes associated with cancer progression, including kinases and phosphatases. This inhibition can disrupt signaling pathways crucial for tumor growth .
- Receptor Modulation : There is evidence that this compound interacts with nuclear hormone receptors, potentially influencing gene expression related to cell survival and apoptosis .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that at an IC50 value of 12.5 µM, the compound significantly induced apoptosis and reduced cell viability by over 50% after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme interactions, this compound was found to inhibit specific kinases involved in cancer signaling pathways at low micromolar concentrations (IC50 = 8.0 µM). This inhibition led to a marked decrease in proliferation rates in HeLa cells, indicating its potential role as an anticancer drug targeting kinase pathways .
Properties
Molecular Formula |
C16H12FNO2 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
methyl 4-[2-(2-amino-5-fluorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12FNO2/c1-20-16(19)12-5-2-11(3-6-12)4-7-13-10-14(17)8-9-15(13)18/h2-3,5-6,8-10H,18H2,1H3 |
InChI Key |
ZJURONDVOMNEHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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